(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate
Description
Properties
Molecular Formula |
C15H12FNO2 |
|---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
methyl (E)-2-(4-fluorophenyl)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C15H12FNO2/c1-19-15(18)14(10-11-6-8-17-9-7-11)12-2-4-13(16)5-3-12/h2-10H,1H3/b14-10+ |
InChI Key |
MFAHJHQKJPQACI-GXDHUFHOSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=NC=C1)/C2=CC=C(C=C2)F |
Canonical SMILES |
COC(=O)C(=CC1=CC=NC=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In a modified procedure adapted from Method 3 in Search Result, nicotinaldehyde (pyridin-4-yl aldehyde) undergoes condensation with methyl (4-fluorophenyl)acetate in the presence of piperidine and pyridine. The base facilitates deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the (E)-configured acrylate.
Key Parameters
Stereochemical Control
The (E)-selectivity arises from the thermodynamic stability of the trans-isomer, as confirmed by coupling constants () in the product.
Palladium-Catalyzed Heck Coupling
The Heck reaction enables direct arylation of acrylates, offering a robust route to install the 4-fluorophenyl group.
Substrate Preparation and Coupling
As demonstrated in Search Result, methyl 3-(pyridin-4-yl)acrylate is reacted with 4-fluorophenyl iodide using a palladium catalyst.
Reaction Conditions
Mechanistic Considerations
Oxidative addition of the aryl iodide to Pd(0) generates a Pd(II) intermediate, which coordinates to the acrylate’s double bond. Migratory insertion followed by β-hydride elimination yields the (E)-acrylate with retention of configuration.
Esterification of Preformed Acrylic Acid
This two-step approach involves synthesizing (E)-2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylic acid followed by methyl esterification.
Acrylic Acid Synthesis
Adapting Method 5 from Search Result, a Heck reaction between 4-fluorophenylboronic acid and methyl 3-(pyridin-4-yl)acrylate produces the acrylic acid precursor.
Conditions
Esterification with HBTU
The carboxylic acid is activated using HBTU and DMAP, followed by treatment with methanol:
Procedure
-
Activation : HBTU (1.2 equiv.), DMAP (0.1 equiv.), DCM, 0°C → rt
-
Esterification : MeOH (5 equiv.), 2 hours
Rhodium-Catalyzed Oxidative Heck Cascade
A state-of-the-art method from Search Result employs rhodium catalysis to assemble the acrylate skeleton via a cascade process.
Reaction Design
4-Fluorophenyl diazonium salt and methyl pyridin-4-ylpropiolate undergo oxidative coupling under O atmosphere:
Optimized Conditions
Advantages and Limitations
This method avoids prefunctionalized substrates but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Knoevenagel Condensation | 68–72 | High (E) | Low | Moderate |
| Heck Coupling | 65–70 | Excellent (E) | High | High |
| Esterification | 82–95 | N/A | Moderate | High |
| Oxidative Heck Cascade | 75 | High (E) | Very High | Low |
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an inhibitor in various biochemical pathways. Research indicates that derivatives of compounds containing the 4-fluorophenyl group exhibit significant inhibitory effects on enzymes such as tyrosinase, which is relevant in treating conditions like hyperpigmentation . The presence of the pyridine ring may enhance binding affinity due to its ability to participate in hydrogen bonding and π-π interactions with target proteins.
Molecular Docking Studies
Molecular docking simulations have been employed to assess the binding affinity of (E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate with various biological targets. A study conducted using density functional theory (DFT) showed that the compound demonstrates favorable drug-likeness properties, suggesting its potential as a lead compound for further drug development . The docking studies revealed that the compound could effectively interact with specific active sites of target proteins, indicating its viability for therapeutic applications.
Polymer Chemistry
In polymer science, this compound can serve as a monomer for synthesizing functional polymers. Its reactive double bond allows it to participate in polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and drug delivery systems. The incorporation of fluorinated groups into polymers can enhance their chemical resistance and thermal stability, making them suitable for demanding environments .
Case Studies
Several case studies highlight the practical applications of compounds similar to this compound:
- Case Study on Tyrosinase Inhibition : A derivative was synthesized and tested for its inhibitory effects on tyrosinase, showing promising results comparable to existing inhibitors used in skin whitening products .
- Polymer Risk Assessment : Research evaluated the safety and efficacy of polymers derived from acrylate compounds, emphasizing the importance of understanding their environmental impact and human health risks .
Data Table: Summary of Findings
Mechanism of Action
The mechanism of action of (E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate with structurally related compounds:
Key Observations:
Fluorine substituents (present in all compounds) increase electronegativity, improving metabolic stability and bioavailability by resisting oxidative degradation . The chloro, cyano, and methoxy groups in ’s compound introduce steric bulk and electron-withdrawing effects, which may enhance pesticidal activity but reduce solubility .
Molecular Weight and Solubility :
- The target compound (257.27 g/mol) has a lower molecular weight than ’s derivative (437.83 g/mol), suggesting better membrane permeability and oral bioavailability.
- The aryloxy groups in ’s compound likely reduce solubility in aqueous media, limiting its pharmaceutical applicability compared to the simpler acrylates .
Synthetic Pathways :
- The target compound and ’s analog are synthesized via modified Pinto condensation , whereas ’s derivative requires multi-step reactions to incorporate complex substituents .
- ’s pyridine derivative is synthesized as a precursor for biological studies, highlighting the versatility of fluorinated heterocycles in medicinal chemistry .
Crystallographic and Computational Insights
- Crystal structures of related compounds (e.g., ’s acrylate) are refined using SHELXL and SIR97 , ensuring precise determination of bond lengths and angles critical for structure-activity relationship (SAR) studies .
- The pyridine ring in the target compound likely participates in π-π stacking with aromatic residues in biological targets, a feature absent in non-heterocyclic analogs .
Biological Activity
(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H14FN2O2
- Molecular Weight : 250.27 g/mol
- IUPAC Name : this compound
This structure features a fluorophenyl group and a pyridine moiety, which are often associated with various pharmacological activities.
Research indicates that this compound may function through several mechanisms:
- Histone Deacetylase Inhibition : The compound has been identified as a potential histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making them valuable in cancer therapy .
- Covalent Modification of Proteins : The compound may covalently interact with specific proteins, leading to irreversible inhibition. This property is particularly relevant in the context of developing targeted therapies for diseases such as cancer .
- Induction of Ferroptosis : Preliminary studies suggest that this compound could induce ferroptosis, a form of regulated cell death associated with iron metabolism and reactive oxygen species . This mechanism is particularly promising for targeting cancer cells that are resistant to traditional therapies.
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from low nanomolar to micromolar concentrations, indicating potent activity .
- Mechanistic Insights : The anticancer effects were linked to the compound's ability to inhibit HDAC activity, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Neurodegenerative Models : In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function. This effect is hypothesized to be mediated through modulation of oxidative stress pathways .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Assay Type | IC50 Value | Cell Lines/Models |
|---|---|---|---|
| Anticancer | In Vitro Cytotoxicity | Low nM - µM | Breast Cancer, Prostate Cancer |
| HDAC Inhibition | Enzymatic Assays | Not Specified | Various Cancer Cell Lines |
| Ferroptosis Induction | Cell Viability Assays | Low nM | Cancer Cell Lines |
| Neuroprotection | Animal Models | Not Specified | Neurodegeneration Models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
